molecular formula C7H4Cl2N2O B1311169 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-29-6

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1311169
CAS RN: 2033-29-6
M. Wt: 203.02 g/mol
InChI Key: HQBYAESCKCDTDJ-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring suggests that this compound could exhibit unique chemical and physical properties, potentially making it useful for various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a general method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives involves the combination of 2-aminobenzimidazole with aldehydes and β-dicarbonyl compounds in the presence of thiamine hydrochloride as a catalyst, using water as a solvent . Although this method does not directly pertain to 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, it provides insight into the synthesis of related compounds, which could be adapted for the synthesis of chlorinated benzimidazoles.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the structure, spectroscopy, and theoretical calculations of a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, were investigated using UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations were used to compare with experimental data, indicating that optimized geometries can reproduce crystal structural parameters well . These techniques and theoretical approaches could be applied to 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one to analyze its molecular structure.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, novel imidazo-fused compounds were prepared from benzoxazepindiones by 1,3-dipolar cycloadditions, followed by ring opening and chlorination to yield benzodiazepin-6-ones . This demonstrates the reactivity of the imidazole ring and its potential to form complex fused structures. Although the specific reactions of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one are not detailed, the reactivity of similar compounds suggests that it could participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by substituents on the imidazole ring. For example, the synthesis and characterization of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles revealed that chlorine substituents lead to positive charges on the chlorine atoms and negative charges on the adjacent carbon atoms due to the electron-withdrawing nature of the imidazole ring . The stability and decomposition points of these compounds were also assessed, indicating that methyl derivatives are more stable than chloro forms . These findings could be relevant to understanding the properties of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one.

Scientific Research Applications

Anti-Cancer Applications

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and evaluated for their potential as anti-cancer agents. For instance, Alkahtani, Abbas, and Wang (2012) reported on the synthesis and biological evaluation of benzo[d]imidazole derivatives, identifying a lead compound with potent anti-proliferative activity and the ability to induce apoptosis in cancer cells (Alkahtani, Abbas, & Wang, 2012).

Chemosensor Development

In 2013, Jeyanthi, Iniya, Krishnaveni, and Chellappa developed a ratiometric chemosensor based on a benzimidazole platform, which demonstrated selective sensing of Al3+ ions in an aqueous solution. This sensor utilized a charge transfer mechanism for detection (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).

Synthesis of Imidazole Derivatives

Sa̧czewski, Kobierska, Tyacke, Hudson, Nutt, and Gdaniec (2005) explored the synthesis of 2,3,5,6-tetrahydro-3H-imidazo[2,1-b] [1,3,5]benzotriazepines and their oxidative ring contraction into 1-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazoles. These compounds were evaluated for affinity towards central imidazoline I2 receptors and alpha2-adrenoceptors, showing low to moderate affinity (Sa̧czewski et al., 2005).

Ferroelectricity and Antiferroelectricity

In a study by Horiuchi, Kagawa, Hatahara, Kobayashi, Kumai, Murakami, and Tokura (2012), the amphoteric properties of imidazole units, including 5,6-dichloro-2-methylbenzimidazole, were explored for their potential in ferroelectric and antiferroelectric applications. These molecules demonstrated high electric polarization and robust thermal stability (Horiuchi et al., 2012).

Safety And Hazards

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The use of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the synthesis of metal complexes for photo-activated chemotherapy (PACT) is a promising area of research. The ability of ROS generation under hypoxic conditions delivers this complex as a hypoxia-efficient selective metallodrug for the treatment of TNBC .

properties

IUPAC Name

5,6-dichloro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBYAESCKCDTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432532
Record name 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one

CAS RN

2033-29-6
Record name 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 4,5-dichloro-benzene-1,2-diamine (25 g, 0.14 mol) in dry DMF (200 mL), was added CU (23 g, 0.14 mol) as the solid. The reaction solution was stirred at room temperature for 1 hour, then water (500 mL) was added. The precipitated solid was collected by filtration, washed with water, dried thoroughly to afford the titled compound (26.0 g, 90%). The crude product was used in the following reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To the solution of 4,5-dichloro-benzene-1,2-diamine (25 g, 0.14 mol) in dry DMF (200 mL), was added CDI (23 g, 0.14 mol) as the solid. The reaction solution was stirred at room temperature for 1 hour, then water (500 mL) was added. The precipitated solid was collected by filtration, washed with water, dried thoroughly to afford the titled compound (26.0 g, 90%). The crude product was used in the following reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

5.49 g (33.9 mmol) of 1,1′-carbonyldiimidazole were added in portions to a stirred solution of 5.00 g (28.2 mmol) of 1,2-diamino-4,5-dichlorobenzene in THF (100 ml) at room temperature. The reaction solution was then stirred at room temperature overnight. The reaction mixture was mixed with water (60 ml) and cooled in an ice bath. The precipitate which separated out was filtered, washed with water and dried in vacuo.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Deau, E Robin, R Voinea, N Percina… - Journal of Medicinal …, 2015 - ACS Publications
We report the synthesis of 46 tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones, imidazo[4,5-b]pyridin-2(3H)-ones, imidazo[4,5-c]pyridin-2(3H)-ones, benzo[d]oxazol-2(3H…
Number of citations: 25 pubs.acs.org
F Kilchmann, MJ Marcaida, S Kotak… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery of a selective inhibitor of Aurora A, a key regulator of cell division and potential anticancer target. We used the atom category extended ligand overlap …
Number of citations: 65 pubs.acs.org
RL Mohlala - 2021 - wiredspace.wits.ac.za
Preliminary molecular modeling (virtual screening) in search of bioactive heterocyclic compounds as potential disrupters of HIV-1 integrase and LEDGF/p75 interactions resulted in the …
Number of citations: 2 wiredspace.wits.ac.za

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